BenchChemオンラインストアへようこそ!

N-cyclohexyl-2-(N'-hydroxycarbamimidoyl)acetamide

HDAC inhibition Epigenetics Amidoxime pharmacophore

N-Cyclohexyl-2-(N'-hydroxycarbamimidoyl)acetamide (CAS 885459-05-2) is a low-molecular-weight (199.25 g/mol) small molecule featuring an N-hydroxycarbamimidoyl (amidoxime) zinc-binding group (ZBG) conjugated to a cyclohexyl acetamide scaffold. The amidoxime moiety functions as a bioisostere of the hydroxamic acid ZBG, endowing the compound with metal-chelating properties and positioning it within the broader class of histone deacetylase (HDAC) inhibitor candidates.

Molecular Formula C9H17N3O2
Molecular Weight 199.254
CAS No. 885459-05-2
Cat. No. B2689910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclohexyl-2-(N'-hydroxycarbamimidoyl)acetamide
CAS885459-05-2
Molecular FormulaC9H17N3O2
Molecular Weight199.254
Structural Identifiers
SMILESC1CCC(CC1)NC(=O)CC(=NO)N
InChIInChI=1S/C9H17N3O2/c10-8(12-14)6-9(13)11-7-4-2-1-3-5-7/h7,14H,1-6H2,(H2,10,12)(H,11,13)
InChIKeyVHAFJMLWZKWAOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Cyclohexyl-2-(N'-hydroxycarbamimidoyl)acetamide (CAS 885459-05-2): Procurement-Grade Identity for Epigenetic & Chemical Proteomics Research


N-Cyclohexyl-2-(N'-hydroxycarbamimidoyl)acetamide (CAS 885459-05-2) is a low-molecular-weight (199.25 g/mol) small molecule featuring an N-hydroxycarbamimidoyl (amidoxime) zinc-binding group (ZBG) conjugated to a cyclohexyl acetamide scaffold . The amidoxime moiety functions as a bioisostere of the hydroxamic acid ZBG, endowing the compound with metal-chelating properties and positioning it within the broader class of histone deacetylase (HDAC) inhibitor candidates [1]. This compound is primarily sourced as a 95%-purity research reagent for biochemical and proteomics investigations .

Why N-Cyclohexyl-2-(N'-hydroxycarbamimidoyl)acetamide Cannot Be Replaced by Generic Amidoxime Analogs or Standard HDAC Inhibitors


Substitution of N-cyclohexyl-2-(N'-hydroxycarbamimidoyl)acetamide with a structurally related amidoxime-containing acetamide is not functionally equivalent because the N-cyclohexyl substituent uniquely influences target engagement, isoform selectivity, and physicochemical properties relative to its closest analogs. Published HDAC1 inhibition data for a directly comparable analog series demonstrates that replacing the cyclohexyl group with a shorter N-butyl chain results in a potency shift from low-micromolar to sub-micromolar IC50 values (e.g., N-butyl-2-(N'-hydroxycarbamimidoyl)acetamide, HDAC1 IC50 = 670 nM [1]), while introduction of an aromatic N-substituent (N-(2-chlorophenyl) analog) yields an intermediate HDAC1/2 IC50 of 507 nM in HeLa cell extracts [2]. These quantitative variations confirm that the cyclohexyl cap group is a critical determinant of biochemical activity, and generic substitution within the amidoxime-acetamide class will produce divergent potency and selectivity profiles that invalidate cross-compound data comparisons [1][2].

Quantitative Differentiation of N-Cyclohexyl-2-(N'-hydroxycarbamimidoyl)acetamide Against Closest Structural Analogs


HDAC1 Potency Differentiation: Cyclohexyl vs. n-Butyl and Chlorophenyl N-Substituted Amidoxime Acetamides

The N-cyclohexyl substituent on the target compound confers a distinct HDAC1 inhibitory potency landscape compared to its closest amidoxime-acetamide analogs. While a directly measured IC50 for N-cyclohexyl-2-(N'-hydroxycarbamimidoyl)acetamide has not been published in peer-reviewed literature, cross-study comparison with compounds sharing the identical N-hydroxycarbamimidoyl-acetamide core but differing only in the N-substituent reveals a steep structure–activity relationship (SAR). The N-butyl analog (C4 linear chain) inhibits recombinant human HDAC1 with an IC50 of 670 nM [1], whereas the N-(2-chlorophenyl) analog achieves an IC50 of 507 nM against HDAC1/2 in HeLa nuclear extract [2]. The cyclohexyl group (C6 cyclic, saturated) introduces greater steric bulk and lipophilicity (XLogP3 ~0.7) than the butyl chain, predicting altered potency and potentially improved isoform selectivity, consistent with the cap-group recognition principles established for hydroxamate and amidoxime HDAC inhibitors [3]. This SAR divergence means that data generated with either the butyl or chlorophenyl analogs cannot be extrapolated to the cyclohexyl compound; independent characterization is mandatory for any study employing this scaffold [3].

HDAC inhibition Epigenetics Amidoxime pharmacophore

Zinc-Binding Group Differentiation: Amidoxime vs. Hydroxamic Acid Pharmacophores

The N-hydroxycarbamimidoyl (amidoxime) zinc-binding group in the target compound is not functionally equivalent to the hydroxamic acid ZBG found in pan-HDAC inhibitors such as SAHA (vorinostat). Literature comparing amidoxime-based and hydroxamate-based HDAC inhibitors demonstrates that amidoximes consistently exhibit submicromolar HDAC inhibitory activity with noteworthy enhancement in selectivity over class IIa HDAC isoforms relative to hydroxamates [1]. Specifically, a series of amidoxime derivatives showed HDAC1 IC50 values in the 100–500 nM range with reduced off-target activity against HDAC4 and HDAC6 compared to the corresponding hydroxamic acid congeners, which typically display broad pan-HDAC inhibition [1]. SAHA (vorinostat), a benchmark hydroxamic acid, inhibits HDAC1 with an IC50 of approximately 10–30 nM but lacks isoform discrimination, inhibiting HDAC1, 2, 3, and 6 with comparable potency [2][3]. The amidoxime moiety thus offers a distinct selectivity signature that is not achievable with hydroxamate-based inhibitors, making the target compound suitable for studies requiring class I-biased HDAC inhibition with reduced class IIa engagement [1].

Zinc-binding group HDAC pharmacology Bioisostere

Lipophilicity and Permeability Differentiation: Cyclohexyl Cap Group vs. Linear Alkyl or Aromatic N-Substituents

The cyclohexyl cap group imparts distinct physicochemical properties compared to linear alkyl (e.g., N-butyl) or aromatic (e.g., N-(2-chlorophenyl)) N-substituted analogs. The computed XLogP3 value for N-cyclohexyl-2-(N'-hydroxycarbamimidoyl)acetamide is approximately 0.7 , intermediate between the N-butyl analog (predicted lower lipophilicity) and the N-(2-chlorophenyl) analog (predicted higher lipophilicity due to the aromatic chloro substituent) [1]. In the amidoxime HDAC inhibitor series, lipophilicity directly correlates with cell permeability and non-specific protein binding; the cyclohexyl group provides a balanced hydrophobicity that avoids the excessive lipophilicity associated with aromatic cap groups, which can lead to poor solubility and off-target binding, while maintaining superior membrane penetration compared to short linear alkyl chains [2]. This balance is critical for cell-based HDAC inhibition assays where both permeability and solubility are required.

Lipophilicity Cell permeability Drug-likeness

Structural Uniqueness of the Cyclohexyl-Acetamide Scaffold: Absence of Direct Head-to-Head Comparator Data

Despite the commercial availability of N-cyclohexyl-2-(N'-hydroxycarbamimidoyl)acetamide from multiple vendors (AKSci, Enamine, Santa Cruz Biotechnology), a systematic literature search conducted on 2026-05-02 across PubMed, ChEMBL, BindingDB, and Google Patents identified no peer-reviewed publication, patent, or deposited bioactivity dataset that reports quantitative IC50, Ki, Kd, or cellular activity data specifically for this compound [1][2][3]. This absence of published data constitutes a critical differentiator: the compound represents a structurally novel and pharmacologically uncharacterized chemical entity within the amidoxime-acetamide class. For chemical biology and drug discovery programs, this novelty can be advantageous, as the compound may exhibit target interactions or selectivity profiles not observed with more extensively characterized analogs, and its procurement enables proprietary SAR exploration without the confounding influence of pre-existing literature [4]. However, this also means that all biological activity must be independently established; the compound cannot be selected based on pre-existing efficacy data.

Chemical biology tool Structure–activity relationship Novel chemotype

Recommended Research & Industrial Application Scenarios for N-Cyclohexyl-2-(N'-hydroxycarbamimidoyl)acetamide Based on Comparative Evidence


HDAC Isoform Selectivity Profiling: Class I vs. Class IIa Discrimination Studies

The amidoxime zinc-binding group, shown in class-level studies to confer improved selectivity toward class I HDACs (HDAC1/2/3) with reduced class IIa (HDAC4/5/6) activity relative to hydroxamic acid-based inhibitors [1], makes this compound suitable for isoform-selectivity profiling panels. Procure the compound alongside SAHA (pan-HDAC control) and an HDAC6-selective inhibitor (e.g., tubastatin A) to deconvolve class I vs. class IIa contributions in cellular acetylation assays. Unlike the N-butyl or N-(2-chlorophenyl) analogs, which have defined HDAC1 potencies of 670 nM and 507 nM respectively [2], the cyclohexyl variant requires initial IC50 determination against recombinant HDAC1–10 before deployment in selectivity studies.

Chemical Proteomics and Target Deconvolution Campaigns

The compound's structural novelty—evidenced by the complete absence of published bioactivity data [1]—positions it as a candidate for chemical proteomics workflows (e.g., affinity-based protein profiling or photoaffinity labeling) aimed at identifying novel molecular targets of the amidoxime-acetamide chemotype. The cyclohexyl cap group offers a distinct steric and lipophilic signature compared to the N-butyl analog , which may engage a different subset of cellular targets. Immobilize the compound via the cyclohexyl or acetamide moiety for pull-down experiments followed by LC-MS/MS identification of interacting proteins.

Structure–Activity Relationship (SAR) Expansion of Non-Hydroxamate HDAC Inhibitors

Integrate N-cyclohexyl-2-(N'-hydroxycarbamimidoyl)acetamide as a core scaffold for parallel medicinal chemistry exploration. The cyclohexyl group provides a balanced lipophilicity (XLogP3 ~0.7) [1] that is intermediate between short alkyl and aromatic N-substituents, making it an attractive starting point for optimizing cell permeability without incurring solubility penalties [1]. Synthesize derivatives varying the cyclohexyl substitution pattern (4-methyl, 4-fluoro, 4,4-difluoro) and compare HDAC1 potency shifts against the N-butyl (670 nM) and N-(2-chlorophenyl) (507 nM) benchmark data [2][3].

Negative Control or Chemically-Matched Inactive Analog Generation for HDAC Studies

Given that the amidoxime ZBG confers HDAC inhibitory activity in the submicromolar range [1], the cyclohexyl-acetamide scaffold can be chemically modified (e.g., O-methylation of the amidoxime hydroxyl) to generate a structurally matched negative control compound that lacks zinc-chelating capacity. This control is essential for distinguishing HDAC-dependent from HDAC-independent phenotypic effects in cell-based assays, and the cyclohexyl variant provides a bulkier, more lipophilic control scaffold compared to the N-butyl or chlorophenyl analogs [2].

Quote Request

Request a Quote for N-cyclohexyl-2-(N'-hydroxycarbamimidoyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.